4-(Methylthio)phenylisocyanide

Description

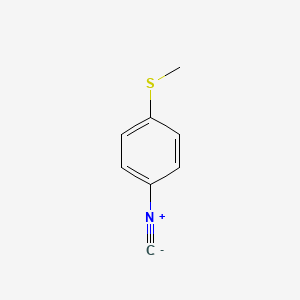

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyano-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRRUVNTLJYSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375738 | |

| Record name | 4-(Methylthio)phenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463946-41-0 | |

| Record name | 1-Isocyano-4-(methylthio)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=463946-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylthio)phenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylthio Phenylisocyanide and Precursors

General Approaches to Aryl Isocyanide Synthesis

The conversion of primary amines to isocyanides is a fundamental transformation in organic chemistry. For aromatic amines, the most prevalent and reliable methods involve the dehydration of the corresponding N-formamide derivative. Alternative strategies, such as nucleophilic isocyanation, are also employed, though less commonly for aryl systems.

The dehydration of N-substituted formamides is the most common and practical route to isocyanides. nih.gov This transformation involves the removal of a water molecule from the formamide (B127407) group, typically using a dehydrating agent in the presence of a base. A variety of reagents have been developed for this purpose, each with its own advantages regarding reaction conditions, substrate scope, and efficiency.

The general reaction is as follows: Ar-NH-CHO → Ar-N≡C + H₂O

Common dehydrating agents include:

Phosphorus Oxychloride (POCl₃): This is one of the most widely used and effective reagents for the dehydration of N-arylformamides, often in combination with a tertiary amine base like triethylamine (B128534) or pyridine. nih.govthieme-connect.com A recent development describes a green and highly efficient protocol using POCl₃ with triethylamine as the solvent at 0 °C, affording isocyanides in excellent yields within minutes. nih.gov

Phosgene and its Derivatives: Phosgene (COCl₂) and its safer liquid equivalent, diphosgene (trichloromethyl chloroformate), are also effective dehydrating agents. nih.gov

Triphenylphosphine (B44618) (PPh₃) and Iodine (I₂): The combination of triphenylphosphine and molecular iodine provides a mild and efficient system for dehydrating formamides under ambient conditions, tolerating both acid- and alkali-sensitive functional groups. thieme-connect.com

Sulfonyl Chlorides: Reagents like tosyl chloride (TsCl) are effective for dehydrating N-alkyl-substituted formamides but are often less reactive or ineffective for their N-aryl counterparts. thieme-connect.comthieme-connect.com

Other Reagents: Various other reagents have been reported, including organic chlorophosphates and XtalFluor-E, which can be used in conjunction with tertiary amine bases. nih.govorganic-chemistry.org

Table 1: Selected Reagents for Dehydration of N-Formamides

| Reagent System | Base | Typical Substrates | Key Features |

| Phosphorus Oxychloride (POCl₃) | Triethylamine, Pyridine | Alkyl and Aryl Formamides | Highly efficient, rapid, and widely used. nih.gov |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Tertiary Amine | Alkyl and Aryl Formamides | Mild conditions, tolerates sensitive groups. thieme-connect.com |

| Diphosgene | Tertiary Amine | Alkyl and Aryl Formamides | Effective but requires careful handling. nih.gov |

| Tosyl Chloride (TsCl) | Tertiary Amine | Primarily Alkyl Formamides | Less effective for aryl formamides. thieme-connect.com |

An alternative, more direct route to isocyanides is through nucleophilic isocyanation. acs.org This strategy involves the reaction of a suitable electrophile, such as an aryl halide, with a cyanide-containing nucleophile. A key challenge is controlling the ambident reactivity of the cyanide ion (⁻C≡N), which can attack with either the carbon or the nitrogen atom. acs.orgnih.gov

To favor N-attack and the formation of an isocyanide over a nitrile, the carbon end of the cyanide nucleophile is often "blocked" or sterically hindered. This can be achieved using specific reagents and catalysts:

Silver Cyanide (AgCN): Historically, AgCN has been used to promote isocyanide formation from alkyl halides due to the strong silver-carbon interaction that favors N-nucleophilicity. acs.org

Trimethylsilyl Cyanide (TMSCN): In the presence of a Lewis acid activator like AgClO₄ or a palladium catalyst, TMSCN can act as an effective N-nucleophilic cyanide source for reactions with substrates like benzylic phosphates. nih.govresearchgate.net

Palladium Catalysis: Palladium-catalyzed nucleophilic isocyanation has been developed for substrates like α-aryl diethylphosphates, where an in-situ-formed silyl (B83357) cyanopalladate complex is proposed to act as both a Lewis acid activator and the N-nucleophilic reagent. researchgate.net

While powerful for certain substrates like benzylic and allylic systems, the application of nucleophilic isocyanation to unactivated aryl halides is less common and generally more challenging than the formamide dehydration route. acs.orgkahedu.edu.in

Synthesis of 4-(Methylthio)phenyl Precursors

The primary precursor for the synthesis of 4-(Methylthio)phenylisocyanide is 4-(Methylthio)aniline (B85588). This compound and other related building blocks can be prepared through several established synthetic routes.

4-(Methylthio)aniline, also known as 4-methylmercaptoaniline, is the key starting material for the most common synthesis of the target isocyanide. Several methods for its preparation have been reported.

Reduction of 4-Nitrothioanisole (B1212185): One of the most common methods is the reduction of 4-nitrothioanisole (1-methylthio-4-nitro-benzene). This reduction can be achieved with high efficiency using various reducing agents. For instance, catalytic hydrogenation using a Pd/C catalyst affords 4-(trifluoromethylthio)aniline (B1345599) from its corresponding nitro precursor in 98% yield, a reaction directly analogous to the synthesis of 4-(methylthio)aniline. asianpubs.org Another reported method uses sodium borohydride (B1222165) (NaBH₄) in the presence of silver nanoparticles (AgNPs) as a catalyst, achieving near-quantitative conversion at room temperature. chemicalbook.com

Nucleophilic Aromatic Substitution: 4-(Methylthio)aniline can be synthesized via the amination of 4-chlorothioanisole (B85629) with ammonia.

Alkylation of Thiocyanatoanilines: A patent describes the synthesis of substituted (methylthio)anilines by reacting a thiocyanatoaniline with an alkylating agent like methyl iodide in the presence of a base such as sodium hydroxide (B78521). google.com

Table 2: Synthetic Routes to 4-(Methylthio)aniline

| Starting Material | Reagents | Product | Key Features |

| 4-Nitrothioanisole | NaBH₄ / AgNPs | 4-(Methylthio)aniline | Near-quantitative yield at room temperature. chemicalbook.com |

| 4-Nitrobromobenzene | 1. NaSMe, catalyst; 2. Pd/C, H₂ | 4-(Trifluoromethylthio)aniline (analogous) | High-yield, two-step process. asianpubs.org |

| 4-Chlorothioanisole | Ammonia | 4-(Methylthio)aniline | Direct amination reaction. |

| 2,5-Dichloro-4-(thiocyanato)aniline | Methyl iodide, NaOH | 2,5-Dichloro-4-(methylthio)aniline | Example of alkylation of a thiocyanate (B1210189) precursor. google.com |

The methylthio (-SMe) group can be introduced onto an aromatic ring through various methods to create building blocks for further transformations.

From Halogenated Precursors: A common strategy involves the reaction of a halogenated aromatic compound with a methylthiol source. For example, 4-methylthio phenylacetic acid can be prepared by reacting a 4-halophenylacetic acid derivative with sodium methyl mercaptide in the presence of a cuprous ion catalyst. google.com

From Phenols: 4-(Methylthio)phenol can serve as a versatile intermediate, which can be synthesized and subsequently used in other reactions. rsc.org

From Aryl Ketones: A method for preparing 2-(methylthio)-1,4-diaryl-2-butene-1,4-diones from aryl methyl ketones has been reported, using copper(II) oxide, iodine, and dimethyl sulfoxide (B87167). acs.org

Direct and Indirect Synthetic Pathways to this compound

The synthesis of this compound can be envisioned through both indirect and direct pathways, leveraging the precursors and general methodologies described above.

Indirect Pathway (via Formamide Dehydration): The most established and likely pathway proceeds in two steps from 4-(Methylthio)aniline.

Formylation: 4-(Methylthio)aniline is first converted to its corresponding N-formamide, N-(4-(methylthio)phenyl)formamide. This is typically achieved by reacting the aniline (B41778) with a formylating agent such as formic acid or ethyl formate.

Dehydration: The resulting N-(4-(methylthio)phenyl)formamide is then dehydrated using one of the standard methods described in section 2.1.1. For example, treatment with phosphorus oxychloride and a base like triethylamine would be expected to yield this compound efficiently. nih.govthieme-connect.com

Direct Pathway (via Nucleophilic Isocyanation): A direct synthesis could potentially be achieved via a nucleophilic isocyanation reaction. This would involve reacting an aryl halide, such as 4-bromo- or 4-iodothioanisole, with a cyanide reagent under conditions that favor N-attack, as detailed in section 2.1.2. This route is generally less common for aryl isocyanides and may require specific catalytic systems, such as those involving palladium, to be effective. researchgate.net

Conversion of 4-(Methylthio)aniline to the Isocyanide

The conversion of primary amines, such as 4-(methylthio)aniline, to their corresponding isocyanides is a fundamental transformation in organic synthesis. One of the most common methods for this conversion is the carbylamine reaction. This reaction involves treating the primary amine with chloroform (B151607) in the presence of a strong base, typically potassium hydroxide in an alcoholic solution, under heat. quora.comdoubtnut.com The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate, which then reacts with the amine.

Another established method for converting anilines to isocyanides involves the dehydration of the corresponding N-arylformamide. This two-step process begins with the formylation of the aniline to produce the N-arylformamide. The subsequent dehydration of this intermediate, often using a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine, yields the desired isocyanide. orgsyn.org

The Sandmeyer reaction provides an alternative route, where the aniline is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The diazonium salt can then be treated with a cyanide source, such as potassium cyanide in the presence of a copper salt, to yield the corresponding nitrile, which can be further converted to the isocyanide. quora.com

A milder, metal-free approach for the synthesis of aryl isocyanates from amines involves the use of carbon dioxide and a dehydrating agent. While this method yields isocyanates, it highlights the reactivity of the amine group which is a precursor to isocyanides. scholaris.cascholaris.ca

Multicomponent Reaction Precursors Incorporating Methylthioaryl Moieties

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The methylthioaryl moiety, present in compounds like 4-(methylthio)aniline and 1-(4-(methylthio)phenyl)-2-phenylethanone (B3031825), can be incorporated into various heterocyclic structures through MCRs. acs.orgtubitak.gov.tr

For instance, 4-(methylthio)aniline can participate in one-pot MCRs with barbituric acid and various aldehydes to produce a diverse array of functionalized pyrido[2,3-d:6,5-d']dipyrimidines. acs.org These reactions are often performed under environmentally friendly conditions, such as in water at room temperature, and can proceed without a catalyst. acs.org

Similarly, 1-(4-(methylthio)phenyl)-2-phenylethanone has been used as a key building block in the synthesis of 4,5,6-triphenyl-1,2,3,4-tetrahydropyrimidine derivatives through a one-pot reaction with aromatic aldehydes and guanidinium (B1211019) chloride. tubitak.gov.tr

The versatility of the methylthioaryl group is further demonstrated in the synthesis of various heterocyclic systems. For example, derivatives of 4-(methylthio)aniline have been used in the synthesis of 4-aminoquinolines via triflic acid-mediated N-heteroannulation of β-anilino-β-(methylthio)acrylonitriles. frontiersin.org

Table 1: Examples of Multicomponent Reactions Incorporating Methylthioaryl Moieties

| Starting Material with Methylthioaryl Group | Other Reactants | Product | Reference |

| 4-(Methylthio)aniline | Barbituric acid, Aldehydes | Pyrido[2,3-d:6,5-d']dipyrimidines | acs.org |

| 1-(4-(Methylthio)phenyl)-2-phenylethanone | Aromatic aldehydes, Guanidinium chloride | 4,5,6-Triphenyl-1,2,3,4-tetrahydropyrimidines | tubitak.gov.tr |

| β-Anilino-β-(methylthio)acrylonitriles | Triflic acid | 4-Amino-2-(methylthio)quinolines | frontiersin.org |

Catalytic Methodologies for Aryl Isocyanide Formation

Catalytic methods for the formation of aryl isocyanides and related compounds have gained significant attention due to their efficiency and potential for milder reaction conditions. These methods often involve transition metal catalysts.

Palladium-catalyzed reactions have been developed for the cyanation of aryl chlorides, which can be precursors to isocyanides. researchgate.net These reactions can tolerate a range of functional groups and proceed at relatively mild temperatures. researchgate.net Furthermore, palladium-catalyzed imidoylative Sonogashira/cyclization cascade reactions have been used to synthesize 2-(alkyl/aryl)-4-aminoquinolines from 2-bromoaniline, alkyl-isocyanides, and various acetylenes. frontiersin.org

Copper-catalyzed reactions are also prevalent. For instance, the synthesis of 4-methylthio phenylacetic acid, a related compound, can be achieved through a copper-catalyzed reaction of p-halogenated phenylacetic acid derivatives with sodium methyl mercaptide. google.com Copper catalysts have also been employed in the hydroxyimidoylation of aryl halides and aryl diazonium salts. vu.nl

Nickel catalysis has emerged as a valuable tool for C-N bond formation. Nickel-catalyzed amination of aryl halides with ammonium (B1175870) salts under light irradiation provides a route to primary arylamines, which are the direct precursors to aryl isocyanides. acs.org

Boron Lewis acids have been shown to catalyze the direct cyanation of benzyl (B1604629) alcohols using isonitriles as a cyanide source, offering a safer alternative to traditional cyanide reagents. mdpi.com

Table 2: Catalytic Methods for Aryl Isocyanide and Precursor Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| Palladium | Cyanation | Aryl chlorides | Aryl nitriles | researchgate.net |

| Palladium | Imidoylative Sonogashira/cyclization | 2-Bromoaniline, Alkyl-isocyanides, Acetylenes | 4-Aminoquinolines | frontiersin.org |

| Copper | Nucleophilic substitution | p-Halogenated phenylacetic acid derivatives, Sodium methyl mercaptide | 4-Methylthio phenylacetic acid | google.com |

| Copper | Hydroxyimidoylation | Aryl halides, Aryl diazonium salts | N-Aryl amides | vu.nl |

| Nickel | Amination | Aryl halides, Ammonium salts | Primary arylamines | acs.org |

| Boron Lewis Acid | Cyanation | Benzyl alcohols, Isonitriles | α-Aryl nitriles | mdpi.com |

Chemical Reactivity and Mechanistic Investigations of 4 Methylthio Phenylisocyanide

Reactivity of the Isocyanide Functional Group

The isocyanide functional group (-N≡C) is a unique and versatile moiety in organic synthesis, acting as a one-carbon building block. beilstein-journals.orgnih.gov Its electronic structure, isoelectronic with carbon monoxide, allows it to react with nucleophiles, electrophiles, and radicals. nih.gov The terminal carbon atom is characteristically electrophilic, making it a prime site for nucleophilic attack.

Nucleophilic addition is a fundamental reaction class for isocyanides. The electrophilic isocyanide carbon readily accepts electron pairs from nucleophiles, leading to the formation of a nitrilium ion intermediate, which can then be trapped or undergo further rearrangement. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Nitrogen-based nucleophiles, such as primary and secondary amines, can add to the isocyanide carbon. The reaction typically begins with the nucleophilic attack of the amine on the isocyanide carbon. youtube.com This process can be acid-catalyzed, where protonation of the isocyanide enhances the electrophilicity of the carbon atom. acs.org The initial addition product is an α-adduct, which can subsequently cyclize or rearrange depending on the reaction conditions and the structure of the reactants. For instance, reactions of isocyanides with protonated 1,3-diazabutadienes can lead to the formation of imidazole (B134444) or triazine derivatives. acs.org In the context of 4-(methylthio)phenylisocyanide, the addition of an N-nucleophile (R₂NH) would proceed as illustrated in the general mechanism below, forming a formamidine (B1211174) derivative.

General Reaction Scheme for N-Nucleophile Addition

Table 1: Examples of N-Nucleophile Addition Products with Isocyanides

| Isocyanide Reactant | N-Nucleophile | Product Type | Reference |

|---|---|---|---|

| Aryl Isocyanide | Primary/Secondary Amine | Formamidine | youtube.com |

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for rapidly building molecular complexity from simple starting materials. core.ac.uk The Passerini and Ugi reactions are cornerstone examples of IMCRs.

The Passerini reaction is a three-component reaction involving an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy amide. wikipedia.orgchemistnotes.com The reaction is believed to proceed through the formation of an imidate intermediate followed by an acyl group transfer (Mumm rearrangement). wikipedia.org When this compound participates in a Passerini reaction, it provides the nitrogen and one carbon atom to the final α-acyloxy amide structure.

General Passerini Reaction Scheme

The Ugi reaction is a four-component reaction that combines an isocyanide, a carboxylic acid, a carbonyl compound, and a primary amine to form a bis-amide (α-acylamino amide). nih.govresearchgate.netuni-halle.de The generally accepted mechanism involves the initial formation of an imine from the amine and carbonyl compound. This imine is then protonated by the carboxylic acid, and the resulting iminium ion undergoes nucleophilic attack by the isocyanide. researchgate.net The subsequent intermediate is trapped by the carboxylate anion, and a Mumm rearrangement affords the stable bis-amide product. encyclopedia.pub The use of this compound in an Ugi reaction would result in a bis-amide product bearing the 4-(methylthio)phenyl group on one of the amide nitrogens.

General Ugi Reaction Scheme

Table 2: Key Features of Passerini and Ugi Reactions

| Reaction | Components | Key Intermediate | Final Product |

|---|---|---|---|

| Passerini | Isocyanide, Carboxylic Acid, Carbonyl | Imidate | α-Acyloxy Amide |

The isocyanide group can react with radical species. The addition of a carbon or heteroatom radical to the isocyanide carbon generates a reactive imidoyl radical intermediate. beilstein-journals.orgnih.gov This intermediate is a key species in various synthetic transformations, including cyclization and multicomponent reactions. nih.gov

A notable reaction involves the intramolecular trapping of an imidoyl radical by the adjacent methylthio group. beilstein-journals.orgnih.gov For an isocyanide containing an ortho-methylthio substituent, the addition of a radical (e.g., generated from diphenylphosphine (B32561) oxide) to the isocyanide forms an imidoyl radical. This radical is then intramolecularly trapped by the sulfur atom of the methylthio group, leading to a cyclized product. beilstein-journals.orgnih.gov While this specific example involves an ortho-substituted compound, it demonstrates the potential for the methylthio group in this compound to participate in radical-mediated processes under suitable conditions.

The isocyanide functional group can undergo insertion reactions, where it inserts itself into a single bond of another molecule. These reactions are particularly well-documented with organometallic reagents and certain main group compounds.

For example, isocyanides can insert into palladium-carbon (Pd-C) bonds in alkyl or aryl palladium(II) complexes. researchgate.net This reaction is a fundamental step in various palladium-catalyzed cross-coupling and carbonylation reactions. The process involves the coordination of the isocyanide to the palladium center, followed by its insertion into the Pd-C bond to form an imidoyl-palladium complex. researchgate.net

Furthermore, insertion reactions of isocyanides into boron-boron (B-B) single bonds of cyclic diboron (B99234) compounds have been reported to proceed under mild, additive-free conditions via an ionic mechanism. beilstein-journals.orgnih.gov These reactions highlight the ability of this compound to act as a one-carbon unit that can be incorporated into a variety of molecular frameworks.

Nucleophilic Addition Reactions at the Isocyanide Carbon

Reactivity of the Methylthio Functional Group

The methylthio (-SCH₃) group, while often less reactive than the isocyanide, can participate in specific chemical transformations, primarily involving the sulfur atom.

One of the key reactions of the methylthio group is oxidation. Research has shown that the sulfur atom in compounds like 4-(methylthio)acetophenone and 4-(methylthio)benzoic acid can be chemoselectively oxidized to the corresponding sulfinyl group (-S(O)CH₃) using reagents such as iron(III) bromide as a catalyst with air as the oxidant. conicet.gov.ar This transformation occurs with high selectivity, leaving other potentially oxidizable functional groups on the aromatic ring untouched. conicet.gov.ar It is expected that the methylthio group in this compound would exhibit similar reactivity, allowing for its selective oxidation to 4-(methylsulfinyl)phenylisocyanide under controlled conditions.

Table 3: Oxidation of Methylthio-Substituted Arenes

| Substrate | Oxidizing System | Product | Reference |

|---|---|---|---|

| 4-(Methylthio)acetophenone | FeBr₃ / Air | 4-(Methylsulfinyl)acetophenone | conicet.gov.ar |

Additionally, as noted in section 3.1.2, the methylthio group can function as an intramolecular trap for radical intermediates, participating in cyclization reactions. beilstein-journals.orgnih.gov This dual reactivity of the this compound molecule, where both the isocyanide and methylthio groups can be selectively engaged, enhances its utility as a versatile building block in synthetic chemistry.

Oxidative Transformations to Sulfoxides and Sulfones

The sulfur atom of the methylthio group in this compound is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. These transformations are significant as they modulate the electronic properties of the substituent, converting the electron-donating methylthio group into the strongly electron-withdrawing sulfinyl and sulfonyl groups.

The oxidation can be achieved with high chemoselectivity using various oxidizing agents. Research on analogous compounds, such as 4-(methylthio)phenylisocyanate, has demonstrated that iron(III) catalysts, like FeBr₃, can effectively facilitate this oxidation using air as the primary oxidant. conicet.gov.ar This method is notable for its environmentally benign nature and its ability to selectively oxidize the sulfur atom without affecting other sensitive functional groups like the isocyanate or, by extension, the isocyanide group. conicet.gov.ar Other common reagents for the oxidation of sulfides to sulfoxides and sulfones include hydrogen peroxide, peracids (such as m-CPBA), and potassium permanganate. google.comorganic-chemistry.orgresearchgate.net The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions.

Table 1: Representative Oxidative Reactions of Thioether-Containing Aromatic Compounds

| Starting Material | Oxidizing Agent/Catalyst | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| 4-(Methylthio)phenylisothiocyanate | Fe(NO₃)₃ / β-CD-Fe | 4-(Methylsulfinyl)phenylisothiocyanate | High chemoselectivity and excellent yield; isothiocyanate group remains intact. | conicet.gov.ar |

| Thioanisole | Cumene hydroperoxide (CHP) / Ti(IV) complex | Methyl phenyl sulfoxide, Methyl phenyl sulfone | Stepwise oxidation observed; product distribution depends on reaction time and stoichiometry. | researchgate.net |

| Various Sulfides | H₂O₂ / Silica-based tungstate | Corresponding Sulfoxides and Sulfones | Selective oxidation achieved at room temperature with a recyclable catalyst. | organic-chemistry.org |

| 1-(Methylthio)acetone derivative | m-CPBA | 4-Methylsulfonyl derivative | The methylthio group is readily oxidized to the corresponding sulfone. | organic-chemistry.org |

Alkylation and Related Electrophilic Reactions of the Sulfur Atom

The sulfur atom in the methylthio group possesses lone pairs of electrons, rendering it nucleophilic. Consequently, it can react with electrophiles, most notably in alkylation reactions, to form sulfonium (B1226848) salts. This reaction is a fundamental transformation of thioethers. Efficient "click-type" alkylation of methylthio groups has been demonstrated in polymeric systems, highlighting the reliability of this reaction. researchgate.net The formation of a sulfonium salt transforms the neutral, electron-donating methylthio group into a positively charged, strongly deactivating group, which dramatically alters the reactivity of the aromatic ring. This transformation can be strategically employed to modify the electronic character and subsequent reaction pathways of the molecule.

Role of the Methylthio Group in Reaction Selectivity

The methylthio group plays a crucial role in directing the selectivity of reactions involving this compound. Its influence is primarily electronic, although steric factors can also be significant.

Directing Group in Electrophilic Aromatic Substitution: As an electron-donating group, the methylthio substituent activates the phenyl ring towards electrophilic attack. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. Since the para position in this compound is occupied by the isocyanide group, electrophilic substitution is strongly directed to the two equivalent ortho positions (C2 and C6).

Modulator of Nucleophilicity and Basicity: The electron-donating nature of the methylthio group increases the electron density on the aromatic ring, which can influence the properties of the isocyanide group, although the isocyanide itself is generally considered an electron-withdrawing group.

Participation in Radical Reactions: The methylthio group can also participate in radical reactions. For instance, it has been shown that imidoyl radicals, which can be formed from isocyanides, can be trapped intramolecularly by a methylthio group, leading to cyclization. beilstein-journals.org

Reactivity of the Phenyl Aromatic Ring

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of this compound in these reactions is governed by the combined influence of its two substituents. uomustansiriyah.edu.iq The methylthio (-SCH₃) group is an activating, ortho, para-director, while the isocyanide (-NC) group is a deactivating, meta-director. mnstate.edu In such cases of competing directing effects, the more strongly activating group typically controls the position of substitution.

Therefore, the activating ortho, para-directing effect of the methylthio group dominates. With the para position blocked, incoming electrophiles are directed to the positions ortho to the methylthio group (C2 and C6), which are also meta to the isocyanide group. This leads to a predictable and highly regioselective substitution pattern.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile (Source) | Expected Major Product |

|---|---|---|

| Halogenation | Br₂ / FeBr₃ | 2-Bromo-4-(methylthio)phenylisocyanide |

| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-(methylthio)phenylisocyanide |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl-4-(methylthio)phenylisocyanide |

| Sulfonation | SO₃ / H₂SO₄ | 3-Isocyano-4-(methylthio)benzenesulfonic acid |

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley.comuni-muenchen.desioc-journal.cn Aryl halides and pseudohalides are common substrates in these reactions. To utilize this compound in such reactions, it would typically first be halogenated (e.g., via electrophilic bromination as described in 3.3.1) to install a suitable handle for coupling.

Suzuki-Miyaura Coupling: A halogenated derivative, such as 2-bromo-4-(methylthio)phenylisocyanide, could be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base to form biaryl compounds or introduce alkyl or vinyl groups. wikipedia.org The Suzuki reaction is widely used due to its high functional group tolerance and the commercial availability of many boronic acids. wikipedia.orgnih.gov

Heck-Mizoroki Reaction: This reaction couples aryl halides with alkenes, catalyzed by palladium. organic-chemistry.orgyoutube.com For example, 2-bromo-4-(methylthio)phenylisocyanide could react with an alkene like styrene (B11656) or an acrylate (B77674) to form a new C-C bond at the C2 position, yielding a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. youtube.comyoutube.comyoutube.com The reaction typically exhibits a high preference for trans stereochemistry in the resulting alkene product. youtube.com

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl Halide | Arylboronic Acid | Pd(0) catalyst, Base | Biaryl Compound | wikipedia.orgthieme-connect.com |

| Heck-Mizoroki | Aryl Halide | Alkene | Pd(0) catalyst, Base | Substituted Alkene | organic-chemistry.orgyoutube.com |

Annulation and Cyclization Reactions Utilizing the Aromatic Moiety

The unique arrangement of functional groups in this compound and its derivatives allows for their use in constructing more complex polycyclic systems through annulation (ring-forming) and cyclization reactions.

A prominent example of such a reaction involving aryl isocyanides is the synthesis of indoles. Research by Ito and coworkers demonstrated that o-alkylphenyl isocyanides can be lithiated at the benzylic position of the alkyl group, followed by intramolecular cyclization onto the isocyanide carbon. oup.com This powerful strategy allows for the construction of the indole (B1671886) ring system. By analogy, a derivative such as 2-methyl-4-(methylthio)phenylisocyanide could undergo a similar transformation. Lithiation of the 2-methyl group would generate a carbanion that could then attack the adjacent isocyanide, leading, after workup, to the formation of 5-(methylthio)indole. oup.com

Furthermore, the isocyanide group itself can participate in cycloaddition reactions with various partners, providing another route to heterocyclic structures. rsc.org

Mechanistic Studies of Reactions Involving this compound

The isocyanide functional group is a unique and versatile moiety in organic chemistry, known for its distinctive electronic structure and reactivity. In the case of this compound, the interplay between the isocyano group and the para-methylthio substituent dictates its chemical behavior. Mechanistic studies, while not exhaustively focused on this specific compound, provide a framework for understanding its reaction pathways through the elucidation of intermediates, determination of rate-limiting steps, and the influence of its substituent.

The characterization of transient species is fundamental to understanding reaction mechanisms. nih.gov For reactions involving isocyanides, several key intermediates have been proposed and, in some cases, identified. These intermediates are often highly reactive and their direct observation can be challenging. nih.gov

Nitrilium Ions: A common pathway in acid-catalyzed or electrophile-initiated reactions of isocyanides is the formation of a nitrilium ion. Protonation or coordination of a Lewis acid to the isocyanide carbon atom generates this highly electrophilic intermediate. For this compound, the electron-donating nature of the methylthio group can stabilize the positive charge on the adjacent aromatic ring, thereby influencing the formation and subsequent reactions of the nitrilium ion. In multicomponent reactions like the Ugi or Passerini reactions, the initial step often involves the formation of an imine, which is then attacked by the isocyanide to form a nitrilium intermediate. researchgate.net The trapping of these transient nitrilium species by nucleophiles is a key step in the synthesis of a variety of heterocyclic and acyclic compounds. researchgate.netelectronicsandbooks.com

Carbene Intermediates: Isocyanides are isoelectronic with carbon monoxide and can exhibit carbene-like reactivity. In the presence of transition metals, this compound can act as a ligand and, upon activation, may form a metal-bound carbene. These carbene intermediates are pivotal in various catalytic cycles, including insertion and cyclization reactions. d-nb.info Studies on the reactions of aluminium(I) complexes with various isocyanides have provided evidence for the formation of carbene intermediates, which were substantiated through low-temperature NMR monitoring and trapping experiments. d-nb.info While not specifically detailing this compound, these findings suggest a plausible pathway for its reactions under similar conditions.

Radical Intermediates: The addition of radical species to the isocyano group can lead to the formation of imidoyl radicals. beilstein-journals.org These intermediates are key in radical-based cyclizations and addition reactions. For instance, the reaction of 2-isocyanobiaryls with radical initiators proceeds through an imidoyl radical, which then undergoes intramolecular cyclization. beilstein-journals.org Given the stability of sulfur-containing radicals, it is conceivable that reactions of this compound under radical conditions could involve imidoyl radical intermediates, potentially leading to unique reaction outcomes. Preliminary mechanistic studies on the synthesis of fused dihalo-aziridino quinoxalinones have suggested that the reaction proceeds through a carbanionic intermediate rather than a radical or carbene intermediate. acs.org

The following table summarizes potential intermediates in reactions of this compound and the methods used for their elucidation in related systems.

| Intermediate Type | Precursor(s) | Typical Reaction Type | Method of Elucidation |

| Nitrilium Ion | Isocyanide + Electrophile/Acid | Ugi, Passerini, Ritter Reactions | Trapping experiments, Spectroscopic analysis of products |

| Carbene Intermediate | Isocyanide + Transition Metal | Insertion, Cycloaddition Reactions | Low-temperature NMR, Trapping with external reagents |

| Imidoyl Radical | Isocyanide + Radical Initiator | Radical Cyclization, Addition Reactions | Product analysis, Radical trapping experiments |

| Carbanionic Intermediate | Isocyanide + Base/Nucleophile | Tandem Cyclization | Control experiments, Isotopic labeling |

For reactions involving this compound, the rate-determining step can vary depending on the specific transformation.

Nucleophilic Addition: In reactions where a nucleophile attacks the isocyanide carbon, such as in the formation of formimidates, the initial nucleophilic attack could be the rate-determining step. The rate would be dependent on the concentration of both the isocyanide and the nucleophile. Most addition-elimination reactions follow a two-step mechanism where the initial nucleophilic addition is often the rate-determining step. saskoer.ca

Multicomponent Reactions: In complex, one-pot syntheses like the Ugi four-component reaction (Ugi-4CR), the mechanism involves several steps. researchgate.net It is generally accepted that the reaction initiates with the formation of an imine from an amine and a carbonyl compound. researchgate.net The subsequent nucleophilic addition of the isocyanide to the imine to form a nitrilium ion is often considered the rate-determining step. researchgate.net The rate law for such a reaction would reflect the concentrations of the species involved in this step.

The following table provides hypothetical kinetic data for a reaction of this compound with a nucleophile (Nu), illustrating how the rate-determining step can be identified.

| Experiment | [this compound] (M) | [Nu] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 2.0 x 10-4 |

| 2 | 0.2 | 0.1 | 4.0 x 10-4 |

| 3 | 0.1 | 0.2 | 2.0 x 10-4 |

In this hypothetical scenario, doubling the concentration of this compound doubles the rate, while changing the concentration of the nucleophile has no effect. This would suggest that the rate-determining step involves the unimolecular decomposition or activation of the isocyanide and is independent of the nucleophile's concentration.

The methylthio (-SMe) group at the para position of the phenyl ring plays a significant role in modulating the reactivity of the isocyanide moiety through its electronic effects. The -SMe group is known to be a moderately electron-donating group through resonance, while being weakly electron-withdrawing through induction.

Stabilization of Cationic Intermediates: The electron-donating character of the methylthio group can stabilize cationic intermediates or transition states. In electrophilic aromatic substitution reactions, an electron-donating group at the para position would activate the ring and direct incoming electrophiles. In the context of the isocyanide's reactivity, this electron donation can stabilize a nitrilium ion intermediate, potentially accelerating reactions that proceed through such a species. Studies on the substituent effects on the S-H bond dissociation energies of thiophenols have shown that electron-donating para substituents can influence the stability of related radical and anionic species. researchgate.net

Influence on Radical Reactions: In radical reactions, the presence of the sulfur atom can have a pronounced effect. The ability of sulfur to stabilize adjacent radicals could influence the pathway of radical additions to the isocyanide group. Research on the radical reactions of isocyanides has shown that the electronic nature of the substituents on the aryl ring can determine the success of the reaction. For instance, visible-light-irradiated thiotelluration reactions proceeded for aromatic isocyanides with electron-withdrawing groups, highlighting the importance of substituent effects. nih.gov

The Hammett equation can be used to quantify the effect of substituents on the rates and equilibria of reactions of benzene (B151609) derivatives. mcmaster.ca For this compound, the positive reaction constant (ρ) in a reaction series would indicate that electron-withdrawing groups accelerate the reaction, while a negative ρ value would suggest that electron-donating groups, such as the methylthio group, enhance the reaction rate. mcmaster.ca

The following table summarizes the expected influence of the 4-methylthio substituent on different reaction types.

| Reaction Type | Expected Influence of 4-Methylthio Group | Rationale |

| Electrophilic Attack on Isocyanide | Rate Enhancement | Stabilization of positive charge in the transition state/intermediate. |

| Nucleophilic Attack on Isocyanide | Rate Reduction | Increased electron density at the isocyanide carbon reduces its electrophilicity. |

| Radical Addition | Pathway Modification | Potential for sulfur to stabilize radical intermediates. |

Coordination Chemistry of 4 Methylthio Phenylisocyanide

4-(Methylthio)phenylisocyanide as a Ligand in Transition Metal Complexes

The behavior of this compound as a ligand is dictated by its electronic and steric characteristics, which influence the stability, reactivity, and structure of the resulting metal complexes.

Electronic Properties as a Sigma Donor and Pi Acceptor

Isocyanides, in general, are versatile ligands capable of acting as both strong σ-donors and π-acceptors. fu-berlin.de The lone pair of electrons on the terminal carbon atom forms a σ-bond with the metal center. uni-regensburg.de Simultaneously, the empty π* orbitals of the isocyanide group can accept electron density from filled d-orbitals of the metal, a phenomenon known as π-backbonding. uni-regensburg.dewikipedia.org

The electronic nature of the substituent on the phenyl ring significantly influences these properties. The methylthio (-SMe) group at the para position of the phenyl ring in this compound is considered to be an electron-donating group. This property enhances the σ-donor capability of the isocyanide ligand. The increased electron density on the isocyanide carbon, however, can also influence its π-acceptor strength. Compared to unsubstituted phenyl isocyanide, the electron-donating nature of the methylthio group may slightly diminish the π-acceptor character of the ligand.

The C≡N stretching frequency (νC≡N) in the infrared (IR) spectrum is a sensitive probe of the electronic properties of isocyanide ligands upon coordination. wikipedia.org For a free isocyanide ligand, the νC≡N band appears in a specific region of the IR spectrum. Upon coordination to a metal center, a shift in this frequency is observed. A shift to higher wavenumbers is indicative of the ligand acting primarily as a σ-donor, while a shift to lower wavenumbers suggests significant π-backbonding from the metal to the ligand. wikipedia.org

Steric Properties and Ligand Cone Angle Considerations

The steric bulk of a ligand plays a crucial role in determining the coordination number and geometry of the resulting metal complex. The ligand cone angle, a concept developed by Tolman, provides a quantitative measure of the steric demand of a ligand. For isocyanide ligands, the C-N-C linkage is generally linear, resulting in a relatively small cone angle. wikipedia.org This allows for the formation of complexes with high coordination numbers. wikipedia.org

Synthesis of Metal Complexes Featuring this compound

The synthesis of metal complexes containing this compound can be achieved through several established methods in coordination chemistry.

Direct Coordination Reactions

The most straightforward method for the synthesis of this compound complexes is the direct reaction of the isocyanide with a suitable metal precursor. This typically involves treating a metal salt or a metal complex with labile ligands (e.g., solvents, halides) with a stoichiometric amount of the isocyanide. wikipedia.org The reaction is often carried out in an appropriate solvent at room temperature or with gentle heating.

For example, a metal halide (MXn) can react directly with this compound (L) to form a complex of the type [MXnLm]:

MXn + m L → [MXnLm]

The stoichiometry of the resulting complex (the values of m and n) depends on the metal, its oxidation state, and the reaction conditions.

Ligand Exchange Methodologies

Ligand exchange, or substitution, is another widely used method for introducing this compound into the coordination sphere of a metal. In this approach, a pre-existing ligand in a metal complex is replaced by the isocyanide. This method is particularly useful for synthesizing mixed-ligand complexes.

A common application of this methodology is the substitution of carbon monoxide (CO) ligands from metal carbonyl complexes. rsc.org The isocyanide ligand can displace one or more CO ligands, leading to the formation of isocyanide-carbonyl complexes. The extent of substitution can often be controlled by adjusting the reaction conditions, such as temperature and the stoichiometry of the reactants.

[M(CO)n] + m L → [M(CO)n-m(L)m] + m CO

Similarly, other ligands like phosphines, amines, or halides can also be substituted by this compound. The success of a ligand exchange reaction depends on the relative bond strengths of the incoming and outgoing ligands and the stability of the resulting complex.

Structural Analysis of Coordination Compounds

In many transition metal isocyanide complexes, the metal-carbon-nitrogen (M-C-N) linkage is nearly linear, with an angle close to 180°. wikipedia.org However, significant deviations from linearity can occur, particularly in complexes where there is substantial π-backbonding from the metal to the isocyanide ligand. wikipedia.org In such cases, the M-C-N angle may be bent.

The coordination geometry around the metal center is determined by the number of ligands and their steric and electronic properties. For complexes of this compound, common geometries include octahedral, square planar, and tetrahedral, depending on the metal and its oxidation state. uomustansiriyah.edu.iq

For instance, in a hypothetical octahedral complex such as [M(4-MeSC6H4NC)6]n+, the six isocyanide ligands would be arranged around the central metal atom at the vertices of an octahedron. The M-C bond lengths and the C-N bond lengths within the isocyanide ligand can provide further insights into the nature of the metal-ligand bonding. A shorter M-C bond and a longer C-N bond compared to the free ligand are indicative of strong π-backbonding.

Geometrical Architectures of Metal-Isocyanide Bonds

The geometry of the bond between a metal and the this compound ligand is a critical determinant of the resulting complex's properties and reactivity. Isocyanide ligands are known to adopt several coordination modes, with the most common being terminal and bridging. wikipedia.org

Terminal Bonding: In the terminal mode, the isocyanide ligand binds to a single metal center. The M-C-N linkage is typically linear or near-linear (approaching 180°). However, significant bending of this angle can occur, particularly in electron-rich metal complexes where substantial π-backbonding from the metal to the ligand is present. wikipedia.org This bending is a direct consequence of the population of the ligand's π* antibonding orbitals. wikipedia.org

Bridging Bonding: The isocyanide ligand can also bridge two or more metal centers. In such arrangements, the ligand is inherently bent. wikipedia.org Studies on analogous aryl isocyanides using techniques like scanning tunneling microscopy have distinguished between "atop" binding (terminal) and "straddling" or bridging geometries where the ligand interacts with multiple metal atoms on a surface. nih.govarxiv.org This bridging mode facilitates significant electronic communication between the metal centers.

The small cone angle of the linear isocyanide group allows for the formation of complexes with high coordination numbers. wikipedia.org For instance, it is common to prepare polyisocyanide complexes, and coordination numbers as high as eight have been observed in some systems. wikipedia.org

Bonding Interactions (σ-donation, π-backbonding)

The metal-isocyanide bond is classically described by a synergistic interplay of σ-donation and π-backbonding, a model that also describes the bonding of carbon monoxide (CO). wikipedia.orgnih.govresearchgate.net

σ-Donation: The carbon atom of the isocyanide group donates electron density from its highest occupied molecular orbital (HOMO), which is a lone pair, to an empty d-orbital on the metal center. researchgate.net This forms a strong sigma (σ) bond. Compared to CO, most isocyanide ligands, including aryl isocyanides like this compound, are considered stronger σ-donors. wikipedia.org

π-Backbonding: Concurrently, the metal can donate electron density from its filled d-orbitals back into the empty π* antibonding orbitals of the isocyanide ligand. researchgate.net This interaction is known as π-backbonding. Isocyanides are generally weaker π-acceptors than CO. wikipedia.org

If σ-donation is dominant , electron density is removed from an orbital that has some C-N antibonding character, leading to a strengthening of the C≡N bond and an increase in the νC≡N frequency compared to the free ligand. wikipedia.org

If π-backbonding is dominant , electron density is populated into the C≡N π* antibonding orbitals, which weakens the bond and causes a decrease in the νC≡N frequency. wikipedia.orgwikipedia.org

Therefore, the observed νC≡N in a complex containing this compound provides critical insight into the electronic environment of the metal center. researchgate.net Studies on related aryl isocyanides have shown that terminal binding tends to enhance σ-donation, while bridging geometries promote more significant π-back-donation due to overlap with d-orbitals from multiple metal centers. nih.govarxiv.orgacs.org

Reactivity of Metal-Bound this compound Ligands

Coordination to a metal center significantly alters the reactivity of the isocyanide functional group, making it susceptible to a range of chemical transformations that are not readily accessible for the free ligand. vu.nlnih.gov

Nucleophilic Attack on Coordinated Isocyanides

When an isocyanide ligand is coordinated to a metal, the isocyanide carbon atom becomes more electrophilic and is "activated" toward nucleophilic attack. unipi.itmdpi.com This enhanced reactivity is particularly pronounced in complexes with electron-poor metal centers. mdpi.com This reaction is a cornerstone for the synthesis of aminocarbene and N-heterocyclic carbene (NHC) ligands. unipi.it The reaction proceeds via the addition of a nucleophile (Nu-H) to the electrophilic carbon of the metal-bound isocyanide. nih.gov

The mechanism can be complex, sometimes involving a one-step concerted attack of the nucleophile and proton transfer, or a stepwise associative process. nih.gov In the stepwise mechanism, the nucleophile first adds to the isocyanide carbon, followed by subsequent protonation of the isocyanide nitrogen to yield the final carbene product. nih.govresearchgate.net A variety of nucleophiles, including amines, hydrazines, alcohols, and even carbanions, can participate in this transformation. unipi.itnih.gov

Insertion of Coordinated Isocyanides into Metal-Ligand Bonds

Coordinated isocyanide ligands can undergo migratory insertion into existing bonds between the metal and another ligand, such as a metal-alkyl, metal-aryl, or metal-hydride bond. vu.nlunipi.it This reaction, a fundamental step in many catalytic cycles, results in the formation of an iminoacyl ligand, where the isocyanide carbon and nitrogen atoms have been inserted between the metal and the original ligand. vu.nl

This process is formally a 1,1-insertion. For example, the insertion of an isocyanide into a metal-hydride (M-H) bond leads to a formimidoyl ligand (M-C(H)=NR). unipi.it Similarly, insertion into a metal-ketenyl bond has been observed in tungsten complexes, which, after subsequent reaction with a nucleophile, leads to the formation of stable oxametallacycles. rsc.org These insertion reactions are pivotal in organometallic chemistry for constructing more complex molecular frameworks from simple precursors. nih.govresearchgate.net

Redox Behavior of Metal-Isocyanide Complexes

The electronic properties of the this compound ligand, specifically its ability to act as both a σ-donor and a π-acceptor, have a profound impact on the redox behavior of its metal complexes. wikipedia.org Because isocyanides can stabilize both higher and lower metal oxidation states, their complexes often exhibit rich and reversible electrochemistry. wikipedia.org

Cyclic voltammetry is a key technique used to study this behavior. The coordination of an isocyanide ligand, which has π-acceptor character, generally leads to a decrease in electron density at the metal center. rsc.org This makes the metal more difficult to oxidize, resulting in an anodic shift (an increase) in the metal's oxidation potential compared to complexes with purely σ-donating ligands. rsc.org

Studies on iron(II) complexes have shown that replacing acetonitrile (B52724) ligands with isocyanide ligands systematically increases the Fe(II)/Fe(III) redox potential. rsc.org Similarly, in mixed-metal chalcogenide clusters, the substitution of a CO ligand with an isocyanide shifts redox potentials, reflecting the isocyanide's stronger donor but weaker acceptor properties relative to CO. psu.edu In complexes containing redox-active ferrocenyl isocyanides, the coordination to a second metal fragment like Cr(CO)₅ slightly shifts the ferrocene-based oxidation to lower potentials, indicating that the datively-bonded isocyanoferrocene ligand is easier to oxidize than the free ligand. d-nb.info

Spectroscopic Characterization Methodologies for 4 Methylthio Phenylisocyanide and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural features of molecules by probing their vibrational modes. For 4-(Methylthio)phenylisocyanide, these methods would be particularly useful in identifying the characteristic frequencies of its functional groups.

Infrared (IR) Spectroscopic Analysis of C≡N Stretching Frequencies

The most prominent feature in the IR spectrum of an isocyanide is the stretching vibration of the carbon-nitrogen triple bond (C≡N). This absorption is typically strong and appears in a relatively uncongested region of the spectrum, making it a reliable diagnostic marker. For aryl isocyanides, the C≡N stretching frequency is influenced by the electronic effects of the substituents on the phenyl ring.

While specific experimental data for this compound is not available, the C≡N stretching frequency for the parent phenyl isocyanide provides a reference point. The electronic properties of the methylthio (-SCH₃) group, which is a moderately activating ortho-, para-director, would be expected to influence the C≡N bond strength and, consequently, its stretching frequency.

Table 5.1.1: Expected Infrared Absorption Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N | Stretching | 2150 - 2100 | Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| C-S | Stretching | 700 - 600 | Medium to Weak |

| Aliphatic C-H | Stretching | 2975 - 2850 | Medium |

Raman Spectroscopic Characterization

Raman spectroscopy complements IR spectroscopy by providing information on the polarizability of molecular vibrations. The C≡N stretching vibration in isocyanides is also typically observable in the Raman spectrum. Due to the symmetry of the molecule, certain vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. A detailed Raman analysis would provide a more complete picture of the vibrational modes of this compound. However, no specific Raman spectroscopic data for this compound has been found in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons of the thioether group.

Based on data from a closely related compound, 4-(methylthio)phenyl piperidine-4-carboxylate, the chemical shifts for the protons of the 4-(methylthio)phenyl group can be estimated. The aromatic protons would likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), and the methyl protons would appear as a singlet in the aliphatic region.

Table 5.2.1: Estimated ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Estimated Chemical Shift (δ, ppm) |

| Aromatic (ortho to -NC) | Doublet | 7.3 - 7.5 |

| Aromatic (ortho to -SCH₃) | Doublet | 7.0 - 7.2 |

| Methyl (-SCH₃) | Singlet | ~2.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom, including the isocyanide carbon, the aromatic carbons, and the methyl carbon. The chemical shift of the isocyanide carbon is particularly characteristic and typically appears in the range of δ 155-170 ppm. However, no experimental ¹³C NMR data for this compound is currently available.

Table 5.2.2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Isocyanide Carbon (-NC) | 155 - 170 |

| Aromatic C-S | 135 - 145 |

| Aromatic C-NC | 120 - 130 |

| Other Aromatic Carbons | 125 - 140 |

| Methyl Carbon (-SCH₃) | 15 - 25 |

Nitrogen-14/15 Nuclear Magnetic Resonance (¹⁴N/¹⁵N NMR)

Nitrogen NMR spectroscopy directly probes the nitrogen nucleus of the isocyanide group. ¹⁴N NMR is often challenging due to the quadrupolar nature of the ¹⁴N nucleus, which can lead to broad signals. ¹⁵N NMR, while less sensitive due to the low natural abundance of the ¹⁵N isotope, provides sharper signals and can offer valuable insights into the electronic environment of the nitrogen atom. The chemical shift of the isocyanide nitrogen would be a key parameter. Regrettably, no ¹⁴N or ¹⁵N NMR data for this compound could be located.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) with exceptional accuracy (typically within 5 ppm). This high accuracy allows for the calculation of a precise molecular formula.

For this compound, with the chemical formula C₈H₇NS, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield an m/z value that closely matches this calculated exact mass, thereby confirming the elemental composition and distinguishing it from other isobaric compounds.

Table 1: Theoretical Isotopic Mass Data for this compound (C₈H₇NS)

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₈¹H₇¹⁴N¹³²S | 149.030 | 100.00 |

| ¹³C¹²C₇¹H₇¹⁴N¹³²S | 150.033 | 8.88 |

| ¹²C₈¹H₇¹⁴N¹³³S | 150.025 | 0.78 |

This interactive table provides the calculated exact masses and expected relative abundances for the major isotopologues of the parent molecule.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion ([M]⁺•) of this compound is energetically unstable and undergoes fragmentation. The resulting pattern of fragment ions provides a molecular fingerprint that is invaluable for structural confirmation. While a specific experimental spectrum for this compound is not widely published, the fragmentation pathways can be predicted based on the known behavior of related aromatic, thioether, and isocyanide compounds.

The key fragmentation processes would likely involve:

Loss of the Isocyanide Group: Cleavage of the C-N bond can lead to the formation of a [M-CN]⁺ fragment.

Alpha-Cleavage at the Thioether: The loss of a methyl radical (•CH₃) from the thioether group is a common pathway, resulting in a stable [M-CH₃]⁺ ion.

Cleavage of the Thioether Group: Fragmentation can occur with the loss of the entire methylthio group (•SCH₃).

Aromatic Ring Fragmentation: The stable aromatic ring may also fragment, typically by losing small neutral molecules like acetylene (C₂H₂).

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (Nominal) |

|---|---|---|

| [C₈H₇NS]⁺• | Molecular Ion | 149 |

| [C₇H₄NS]⁺ | [M-CH₃]⁺ | 134 |

| [C₇H₇S]⁺ | [M-CN]⁺ | 123 |

This interactive table outlines the plausible fragment ions, their proposed structures, and their expected nominal mass-to-charge ratios.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The spectrum of this compound is expected to be dominated by electronic transitions within the benzene (B151609) ring. The presence of the methylthio (-SCH₃) and isocyanide (-NC) substituents will influence the position and intensity of these absorption bands.

The benzene ring exhibits characteristic π → π* transitions. The -SCH₃ group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths due to the extension of the conjugated system by the lone pair of electrons on the sulfur atom. The isocyanide group's electronic effect would further modulate these transitions. Aromatic compounds typically show a strong absorption band (E-band) around 200 nm and a weaker band (B-band) at longer wavelengths (around 250-280 nm).

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* (E-band) | ~210-230 | Phenyl Ring |

This interactive table summarizes the anticipated electronic transitions and their corresponding wavelength regions.

X-ray Crystallography

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Should this compound be successfully crystallized, single-crystal X-ray diffraction analysis would provide an unambiguous determination of its solid-state structure. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.

The analysis yields a detailed electron density map from which the positions of individual atoms can be determined with very high precision. This allows for the accurate measurement of:

Bond Lengths: e.g., the C-S, S-CH₃, C-N, and N≡C bond distances.

Bond Angles: The geometry around the sulfur atom and the linearity of the isocyanide group.

Torsional Angles: Describing the conformation of the molecule, such as the orientation of the methylthio group relative to the phenyl ring.

Intermolecular Interactions: The analysis also reveals how molecules are packed in the crystal lattice, identifying non-covalent interactions like π-π stacking or C-H···S interactions that govern the solid-state architecture.

Table 4: Structural Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Molecular geometry and connectivity |

This interactive table highlights the key structural information that can be obtained from a successful X-ray diffraction experiment.

Advanced Spectroscopic Techniques

Inelastic Electron Tunneling Spectroscopy (IETS) with Scanning Tunneling Microscopy (STM)

Inelastic Electron Tunneling Spectroscopy (IETS) coupled with Scanning Tunneling Microscopy (STM) is a powerful technique for probing the vibrational modes of individual molecules adsorbed on a surface. nih.govarxiv.orgwikipedia.org This method provides detailed insights into the molecule-substrate interactions and the local environment of the adsorbate. nih.govarxiv.orgmdpi.com In an STM-IETS experiment, a small AC modulation is applied to the bias voltage between the STM tip and the sample, and the second derivative of the tunneling current with respect to the voltage (d²I/dV²) is measured. mdpi.commdpi.com Peaks in the IETS spectrum correspond to the opening of new inelastic tunneling channels, which occurs when the energy of the tunneling electrons is sufficient to excite a vibrational mode of the adsorbed molecule. wikipedia.orgmdpi.com This technique offers high spatial and energy resolution, allowing for the characterization of vibrational fingerprints at the single-molecule level. nih.govarxiv.org

The application of STM-IETS to aryl isocyanides, a class of compounds to which this compound belongs, has provided valuable information on their binding geometries and electronic properties on metal surfaces. nih.govarxiv.org For instance, studies on m-terphenyl isocyanide on Cu(100) and Ag(111) surfaces have demonstrated that the isocyanide stretching frequency is highly sensitive to the atomic-scale binding geometry. nih.govarxiv.org Different adsorption sites, such as atop an adatom or straddling a step edge, result in significant shifts in the ν(C≡N) vibrational mode. arxiv.org These shifts are attributed to variations in the degree of σ-donation and π-back-bonding between the isocyanide group and the metal substrate, which are influenced by the local coordination environment. nih.govarxiv.org

While specific IETS data for this compound is not extensively reported, the expected vibrational modes can be inferred from studies on similar aryl isocyanides. The table below presents a hypothetical IETS spectrum for this compound, detailing the expected vibrational modes and their corresponding energy ranges based on data from analogous compounds.

| Vibrational Mode | Energy (meV) | Energy (cm⁻¹) | Description |

|---|---|---|---|

| ν(S-CH₃) | 80 - 90 | 645 - 726 | Methyl-sulfur stretching |

| ν(C-S) | 90 - 100 | 726 - 807 | Aryl-sulfur stretching |

| γ(C-H) | 100 - 120 | 807 - 968 | Aromatic C-H out-of-plane bending |

| ν(C-C) | 180 - 200 | 1452 - 1613 | Aromatic ring stretching |

| ν(C≡N) | 250 - 280 | 2016 - 2259 | Isocyanide stretching |

| ν(C-H) | 360 - 380 | 2904 - 3065 | Aromatic C-H stretching |

The precise energies of these vibrational modes for this compound on a specific substrate would provide a detailed fingerprint of its adsorption geometry and interaction with the surface. The intensity of the IETS peaks is related to the strength of the electron-vibration coupling. aps.org Density Functional Theory (DFT) calculations are often used in conjunction with experimental IETS data to assign the observed vibrational modes and to model the adsorption geometry of the molecule on the surface. nih.govarxiv.orgresearchgate.net

Computational and Theoretical Studies on 4 Methylthio Phenylisocyanide

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. sapub.org Functionals such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to optimize molecular geometry and compute electronic properties. researchgate.netnih.gov For a molecule like 4-(Methylthio)phenylisocyanide, DFT calculations would focus on understanding how the electron-donating methylthio (-SMe) group and the electron-withdrawing isocyanide (-NC) group influence the electronic landscape of the phenyl ring.

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT Note: This data is representative of typical DFT calculation outputs for aromatic compounds and is for illustrative purposes.

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.5 D | B3LYP/6-311++G(d,p) |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous way to study molecular properties. iu.edu.sa

For the isocyanide functional group, ab initio studies have been crucial. For instance, calculations on methyl isocyanide (CH₃NC) have been used to investigate the pathways of hydrogen addition. rsc.org Such studies determine the structures of transition states and their relative energies, providing a detailed map of the reaction's potential energy surface. rsc.org Applying these methods to this compound would allow for precise calculations of its geometry, vibrational frequencies, and the activation energies for various reactions, offering a deeper understanding of its stability and reactivity. researchgate.net

Conformational Analysis

The three-dimensional shape of a molecule is critical to its function and interactions. Conformational analysis involves identifying the most stable arrangements of atoms (conformers) and the energy barriers that separate them.

For the methylthio group, a key question is the orientation of the methyl group relative to the phenyl ring. Computational studies on related antimicrobial compounds have shown that internal rotation around C–S bonds can lead to multiple stable rotational isomers. iu.edu.sa The preferred conformation is often a planar or near-planar arrangement where the S-CH₃ bond lies in the plane of the phenyl ring, but non-planar (gauche) conformations can also be stable. The energy barrier for this rotation is typically low, indicating that the group is relatively flexible at room temperature. mdpi.com DFT methods, such as those using the M06-2X functional, are well-suited for accurately calculating these small energy barriers. mdpi.com

Table 2: Illustrative Rotational Energy Barriers for this compound Note: This data is hypothetical, based on typical values for substituted aromatics, and serves to illustrate the output of conformational analysis.

| Rotational Bond | Description | Calculated Barrier (kcal/mol) | Method |

|---|---|---|---|

| Aryl-S | Rotation of the -SMe group relative to the phenyl ring | ~2-4 kcal/mol | DFT (M06-2X) |

| S-CH₃ | Rotation of the methyl group | ~1-2 kcal/mol | DFT (M06-2X) |

In the solid state, molecules arrange themselves into a crystal lattice stabilized by a network of intermolecular interactions. Understanding these interactions is the domain of crystal engineering. ias.ac.in For this compound, several types of non-covalent interactions would be significant.

Computational studies on methylthiolated pyrene (B120774) have shown that the methylthio group can effectively control crystal packing by altering intermolecular forces. nih.gov The sulfur atom and methyl hydrogens can participate in weak hydrogen bonds and CH–π interactions, while the phenyl rings can engage in π-stacking. The isocyanide group, with its terminal carbon and nitrogen lone pair, can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal structure. rsc.org The balance of these forces dictates the final crystal structure, which in turn influences the material's bulk properties. nih.gov

Reaction Mechanism Modeling

Theoretical modeling is invaluable for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict the most likely mechanism and the factors that control reaction rates. researchgate.net

The isocyanide group is known for its unique reactivity, particularly in cycloaddition reactions and additions to the terminal carbon atom. nih.gov A foundational ab initio study on the addition of a hydrogen radical to methyl isocyanide revealed a complex potential energy surface. rsc.org The calculations showed that the addition to the terminal carbon atom proceeds through a single transition state, after which the reaction pathway splits (bifurcates) to form both cis and trans isomers of the resulting product. rsc.org

Modeling the reactions of this compound would follow a similar approach. For example, in a [3+2] cycloaddition with an azide, computational methods would be used to:

Optimize the geometries of the reactants, transition state, and product.

Calculate the activation energy (the energy difference between reactants and the transition state).

These calculations would reveal whether the reaction is kinetically and thermodynamically favorable and how the electronic influence of the 4-(methylthio)phenyl group modulates the reactivity of the isocyanide compared to simpler alkyl isocyanides.

Ligand Electronic Parameter Calculations

The isocyanide group in this compound can act as a ligand in coordination complexes with transition metals. The nature of the metal-ligand bond is determined by the electronic properties of the isocyanide, specifically its ability to act as a σ-donor and a π-acceptor.

Aryl isocyanides are known to be strong-field ligands that can stabilize metals in various oxidation states. nih.gov The bonding to a metal center is generally described by the Dewar-Chatt-Duncanson model, which involves two main components:

σ-donation: The isocyanide donates electron density from its highest occupied molecular orbital (HOMO), which is primarily localized on the carbon atom, to an empty d-orbital of the metal.

π-back-donation: The metal donates electron density from a filled d-orbital to the empty π* antibonding orbitals of the isocyanide ligand.

The electronic nature of the substituent on the aryl ring significantly influences these contributions. The methylthio (-SMe) group at the para position in this compound is an electron-donating group through resonance, which would be expected to increase the electron density on the isocyanide carbon. This enhanced electron density would theoretically make it a stronger σ-donor compared to unsubstituted phenylisocyanide. Conversely, the increased electron density on the aromatic ring may slightly decrease its π-acceptor ability. Computational methods like DFT can quantify these effects by analyzing the molecular orbitals and the charge distribution in both the free ligand and its metal complexes.